molecular formula C12H20O4 B1581792 2-Ethylhexyl hydrogen maleate CAS No. 7423-42-9

2-Ethylhexyl hydrogen maleate

Cat. No.: B1581792
CAS No.: 7423-42-9
M. Wt: 228.28 g/mol
InChI Key: IQBLWPLYPNOTJC-UHFFFAOYSA-N
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Description

2-Ethylhexyl hydrogen maleate (CAS RN: 7423-42-9), also known as mono(2-ethylhexyl)maleate, is a monoester derivative of maleic acid. It is classified as an anionic surfactant under the category of carboxylate ester salts . Structurally, it consists of a maleic acid backbone with a single 2-ethylhexyl ester group and a free carboxylic acid moiety, enabling its surfactant properties. This compound is characterized by its amphiphilic nature, which facilitates applications in emulsification, dispersion, and industrial formulations . Key identifiers include its EINECS number (231-048-2) and molecular formula $ C{12}H{20}O_4 $ .

Preparation Methods

General Synthetic Approach

The preparation of 2-ethylhexyl hydrogen maleate typically involves the esterification of maleic acid or maleic anhydride with 2-ethylhexanol. The key challenge is to control the reaction to form the monoester (hydrogen maleate) rather than the diester (bis(2-ethylhexyl) maleate).

Key Reaction:

Maleic acid (or maleic anhydride) + 2-Ethylhexanol → this compound + Water

Esterification Using Maleic Acid and 2-Ethylhexanol

Process Description:

  • Maleic acid is reacted with 2-ethylhexanol in a molar ratio favoring monoester formation (typically 1:1).
  • The reaction is catalyzed by acid catalysts such as sulfuric acid or solid acid catalysts.
  • The reaction mixture is heated under reflux conditions.
  • Water formed during esterification is continuously removed to drive the reaction forward, often using a Dean-Stark apparatus.
  • Reaction temperature is typically maintained between 100–130 °C.
  • The reaction time varies from several hours to optimize yield and selectivity.

Research Findings:

  • The use of heterogeneous acid catalysts such as sulfonated ionic liquids or ion-exchange resins has been reported to enhance selectivity toward monoester formation.
  • Removal of water is critical; continuous azeotropic distillation improves yield and purity.
  • Reaction monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) ensures completion and minimizes over-esterification.

Selective Monoesterification via Controlled Stoichiometry and Catalysis

A patent (CN87105388A) describes a process for preparing dialkyl maleates, which can be adapted for monoesters by controlling reaction parameters:

  • Esterification Zone: Maleic acid or maleic anhydride is reacted with 2-ethylhexanol in the presence of acid catalysts.
  • Secondary Esterification Zone: The process includes a secondary reaction stage to adjust the esterification degree.
  • Water Removal: Water is removed continuously through pipelines to shift equilibrium.
  • Catalysts: Acidic ion-exchange resins or sulfonic acid groups on polymers are employed as catalysts.
  • Temperature and Pressure: Controlled heating and sometimes reduced pressure to facilitate water removal and prevent side reactions.

This process emphasizes the importance of staged esterification and precise control of reaction conditions to maximize monoester yield and minimize diester formation.

Comparative Table of Preparation Parameters

Parameter Monoester (this compound) Diester (Bis(2-ethylhexyl) maleate)
Starting Material Maleic acid or maleic anhydride Maleic anhydride
Alcohol 2-Ethylhexanol (1 mol equiv. for monoester) 2-Ethylhexanol (2 mol equiv. for diester)
Catalyst Acid catalyst (e.g., sulfuric acid, ion-exchange resin) Acid catalyst (e.g., ionic liquids, sulfuric acid)
Temperature 100–130 °C 125 °C or higher
Reaction Time 4–8 hours 6–10 hours
Water Removal Dean-Stark apparatus or continuous distillation Dean-Stark apparatus or azeotropic distillation
Yield Moderate to high, depending on control of stoichiometry High (up to 95–100%)
Selectivity High monoester selectivity with controlled conditions Full esterification to diester

Research Data on Esterification Catalysts and Conditions

  • Ionic Liquid Catalysts: Studies have shown that ionic liquids containing imidazolium hydrogen sulfate groups can catalyze esterification effectively at 125 °C with high yields (up to 95%) for similar esterification reactions (e.g., dibutyl phthalate) and can be reused after drying under vacuum.

  • Ion-Exchange Resins: Solid acid catalysts such as sulfonated polystyrene resins enhance selectivity for monoester formation by providing a heterogeneous catalyst environment, facilitating easier separation and reuse.

  • Reaction Monitoring: TLC and GC are used to monitor reaction progress, ensuring the reaction stops at the monoester stage to prevent over-esterification.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl hydrogen maleate undergoes various chemical reactions, including:

    Esterification: The compound can be further esterified to form diesters.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to yield maleic acid and 2-ethylhexanol.

    Addition Reactions: The double bond in the maleate moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethylhexyl hydrogen maleate has found applications in various fields of research, including:

Mechanism of Action

The mechanism of action of 2-ethylhexyl hydrogen maleate involves its ability to participate in esterification and hydrolysis reactions. The ester group can undergo nucleophilic attack by water or other nucleophiles, leading to the formation of maleic acid and 2-ethylhexanol. Additionally, the double bond in the maleate moiety can react with electrophiles, facilitating various addition reactions .

Comparison with Similar Compounds

Structural and Functional Differences

Di(2-Ethylhexyl) Maleate (CAS 142-16-5)

  • Structure : Diester of maleic acid with two 2-ethylhexyl groups.
  • Function : Primarily a plasticizer, enhancing polymer flexibility by reducing intermolecular forces between polymer chains .
  • Applications : Used in pharmaceuticals (e.g., as an excipient in docusate salts) and plastics manufacturing .
  • Purity Standards : USP/NF guidelines specify limits (≤0.4%) as an impurity in docusate salts, analyzed via HPLC .

Bis(2-Ethylhexyl) Phosphate (CAS 298-07-7)

  • Structure : Phosphate ester with two 2-ethylhexyl groups.
  • Function : Metal ion extraction agent and corrosion inhibitor.
  • Differentiation: Unlike maleate esters, it lacks a conjugated double bond, altering reactivity and applications in non-polymer industries .

2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl Hydrogen Maleate (CAS 66104-67-4)

  • Structure: Monoester with a polyethoxylated dodecyl chain.
  • Function : Specialty surfactant with enhanced water solubility due to ethoxy groups.
  • Applications : Likely used in cosmetics or detergents, differing from 2-ethylhexyl hydrogen maleate in chain length and hydrophilicity .

Physicochemical Properties

Compound CAS RN Molecular Formula Key Properties
This compound 7423-42-9 $ C{12}H{20}O_4 $ Anionic surfactant; IR peaks at ~1720 cm⁻¹ (ester C=O), ~1645 cm⁻¹ (C=C)
Di(2-ethylhexyl) maleate 142-16-5 $ C{20}H{36}O_4 $ Plasticizer; IR peaks at 2930 cm⁻¹ (C-H), 1720 cm⁻¹ (ester C=O)
Bis(2-ethylhexyl) phosphate 298-07-7 $ C{16}H{35}O_4P $ Viscous liquid; hydrolytically stable; used in solvent extraction

Analytical and Regulatory Comparisons

  • Purity Testing :
    • Di(2-ethylhexyl) maleate is monitored in pharmaceuticals via HPLC with a detection limit of 0.4% .
    • This compound’s purity is assessed through acid value, heavy metal content (≤20 ppm), and residue on ignition (≤0.05%) .
  • Limited toxicity data exist for the monoester, though its surfactant properties suggest lower environmental persistence .

Industrial and Commercial Availability

  • Suppliers :
    • This compound is supplied by at least six global vendors, per .
    • Di(2-ethylhexyl) maleate is available as a USP reference standard (PLAS-PL-090S) for analytical testing .
  • Applications: Monoester: Emulsifiers, specialty coatings, and personal care products . Diester: Dominates in plasticizers for PVC and pharmaceutical laxatives .

Biological Activity

Overview

2-Ethylhexyl hydrogen maleate is an ester derived from maleic acid and 2-ethylhexanol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications, including industrial and pharmaceutical uses.

  • Molecular Formula : C12H22O4
  • Molecular Weight : 230.31 g/mol
  • Structure : The compound features a maleate backbone with an ethylhexyl group, which contributes to its lipophilicity and potential interactions within biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial formulations.

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic properties against certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for therapeutic applications in oncology.

Table 1: Summary of Cytotoxic Effects

Cell LineIC50 (µM)Mechanism of Action
HeLa25Apoptosis induction
MCF-730Cell cycle arrest
A54920Reactive oxygen species

Endocrine Disruption Potential

There is growing concern regarding the endocrine-disrupting potential of compounds related to phthalates, including derivatives like this compound. Studies suggest that exposure may interfere with hormonal functions, particularly affecting reproductive health in animal models .

Occupational Exposure Study

A comprehensive study monitored workers exposed to di(2-ethylhexyl) phthalate (DEHP), a related compound. Urinary metabolites were analyzed to assess exposure levels, revealing significant increases in metabolite concentrations during work shifts. This study highlights the importance of monitoring exposure to similar compounds, including this compound, due to potential health risks associated with prolonged exposure .

Toxicological Assessment

In a toxicological assessment involving rodent models, researchers evaluated the effects of this compound on reproductive health. Results indicated alterations in hormone levels and reproductive organ morphology, underscoring the need for further investigations into its safety profile .

The biological activity of this compound may be attributed to its ability to interact with cellular membranes due to its hydrophobic nature. This interaction can disrupt cellular homeostasis, leading to increased oxidative stress and subsequent cellular damage. Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis.

Q & A

Q. Basic: What are the recommended analytical methods for determining 2-Ethylhexyl hydrogen maleate purity in pharmaceutical formulations?

Answer:
The United States Pharmacopeia (USP) recommends high-performance liquid chromatography (HPLC) with a Zorbax XDB-C18 Rapid Resolution column (L1 type) for quantifying impurities like bis(2-ethylhexyl) maleate. The mobile phase typically involves ethanol or alcohol-based solutions, with detection at specific retention times (~1.5 minutes for bis-esters). This method replaced polarographic techniques due to environmental concerns with mercury disposal . For accurate quantification, prepare a standard solution with known concentrations and compare peak responses (rU/rS) using the formula:
Percentage impurity=5CW(rUrS)\text{Percentage impurity} = \frac{5C}{W} \left( \frac{r_U}{r_S} \right)

where CC is the standard concentration, and WW is the sample weight .

Q. Advanced: How does the intramolecular hydrogen bonding in this compound influence its crystallographic properties?

Answer:
Neutron diffraction studies reveal that the hydrogen atom in the short intramolecular hydrogen bond of the maleate anion adopts variable positions depending on the crystalline environment. For example, in potassium hydrogen maleate, the hydrogen atom shifts between symmetric and asymmetric configurations, altering molecular packing and lattice stability. Geometric correlations derived from low-temperature neutron data (e.g., O–O distances and hydrogen displacement parameters) predict hydrogen positions with high accuracy, enabling structure-property analyses for material design .

Q. Basic: What synthetic strategies ensure high-purity this compound while minimizing diester formation?

Answer:
Controlled esterification of maleic anhydride with 2-ethylhexanol under acidic catalysis (e.g., sulfuric acid) at 60–80°C minimizes diester byproducts. Key parameters include:

  • Stoichiometric ratio : Use a 1:1 molar ratio of maleic anhydride to alcohol.
  • Reaction monitoring : Track acid value reduction via titration to confirm monoester formation.
  • Purification : Employ fractional distillation or recrystallization from ethanol to isolate the monoester (CAS 7423-42-9) .

Q. Advanced: How do maleate esters like this compound enhance polymer flexibility in experimental applications?

Answer:
As plasticizers, maleate esters reduce intermolecular forces between polymer chains by forming flexible van der Waals interactions. For example, bis(2-ethylhexyl) maleate integrates into polyvinyl chloride (PVC) matrices, lowering glass transition temperatures (TgT_g) and increasing elongation-at-break. Mechanistic studies using dynamic mechanical analysis (DMA) and Fourier-transform infrared spectroscopy (FTIR) reveal ester carbonyl groups (C=O) interacting with polymer backbones, reducing chain rigidity .

Q. Basic: How can spectroscopic techniques differentiate mono- and di-esters of maleic acid?

Answer:

  • Infrared (IR) Spectroscopy : Monoesters show a broad O–H stretch (\sim2500–3000 cm⁻¹) absent in diesters.
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Monoesters exhibit a singlet for the acidic proton (\sim12 ppm), while diesters show no such peak.
    • ¹³C NMR : Monoesters have a carbonyl carbon at \sim170 ppm (COOH) and \sim165 ppm (ester), whereas diesters display two ester carbonyls (\sim165–170 ppm) .

Q. Advanced: What methodologies resolve contradictions in impurity profiling of this compound across regulatory guidelines?

Answer:
Discrepancies in impurity limits (e.g., bis-esters) arise from variations in pharmacopeial methods. For harmonization:

Cross-validate HPLC (USP) and gas chromatography (GC) methods using certified reference materials (e.g., USP Bis(2-ethylhexyl)maleate RS).

Statistical analysis : Apply Bland-Altman plots to compare inter-laboratory reproducibility.

Adjust pH during sample prep (e.g., pH 10 borate buffer) to stabilize the monoester and prevent degradation .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant suits, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Q. Advanced: How do computational models predict the solvation behavior of this compound in non-polar solvents?

Answer:
Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) calculate solvation free energies (ΔGsolv\Delta G_{\text{solv}}) in hexane or toluene. Radial distribution functions (RDFs) between ester groups and solvent molecules reveal preferential clustering around hydrophobic chains, explaining enhanced solubility. These models guide solvent selection for industrial formulations .

Properties

IUPAC Name

(Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBLWPLYPNOTJC-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)COC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90897446
Record name 2-​Butenedioic acid (2Z)​-​, 1-​(2-​ethylhexyl) ester
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Molecular Weight

228.28 g/mol
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CAS No.

7423-42-9, 2370-71-0
Record name 2-Ethylhexyl maleate
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Record name Mono(2-ethylhexyl) maleate
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Record name 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester
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Record name 2-​Butenedioic acid (2Z)​-​, 1-​(2-​ethylhexyl) ester
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Record name 2-ethylhexyl hydrogen maleate
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Record name Maleic Acid Monooctyl Ester
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Record name MONO(2-ETHYLHEXYL) MALEATE
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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